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Compound of Interest

Compound Name: 4-Methoxy-4"-nitrobiphenyl!

Cat. No.: B1251031

An In-depth Technical Guide to 4-Methoxy-4'-nitrobiphenyl: Synthesis, Properties, and
Applications

Chemical Identity and Core Properties

4-Methoxy-4'-nitrobiphenyl is a substituted biphenyl compound featuring a methoxy group
and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts
specific electronic and steric properties, making it a valuable intermediate in various fields of
chemical synthesis.

IUPAC Name and Synonyms

The systematic identification of a chemical compound is critical for unambiguous
communication in research and development. The International Union of Pure and Applied
Chemistry (IUPAC) name for this compound is 1-methoxy-4-(4-nitrophenyl)benzene[1].
However, it is commonly known by several synonyms in commercial and academic literature.
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Identifier Type Value

IUPAC Name 1-methoxy-4-(4-nitrophenyl)benzene[1]
CAS Number 2143-90-0[1][2][3]

Common Synonyms 4-Methoxy-4'-nitrobiphenyl[1][2]

4-Nitro-4'-methoxybiphenyl[2]

4-(4"-Nitrophenyl)anisole[2][3][4]

1-(4-methoxyphenyl)-4-nitrobenzene[1][2]

Physicochemical Properties

The physical and chemical properties of 4-Methoxy-4'-nitrobiphenyl are foundational to its
handling, reactivity, and application. These properties are summarized below.

Property Value Source
Molecular Formula C13H11:NOs3 [1112][3]
Molecular Weight 229.23 g/mol [1][2]
Light yellow to orange

Appearance pogder/crystaI i 12
Melting Point 110 °C [2]
Boiling Point 376.0+£25.0 °C (Predicted) [2]
Density 1.202+0.06 g/cm3 (Predicted) [2]
Storage Temperature 2-8°C [2]

Synthesis Methodologies: The Suzuki-Miyaura
Cross-Coupling Approach

The construction of the biaryl scaffold is the central challenge in synthesizing 4-Methoxy-4'-
nitrobiphenyl. Among the various carbon-carbon bond-forming reactions, the Palladium-
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catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and widely adopted method due to
its mild reaction conditions, tolerance of a broad range of functional groups, and the
commercial availability of its precursors.[5][6][7]

Mechanistic Rationale and Experimental Choice

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a
boronic acid) with an organohalide or triflate, catalyzed by a Palladium(0) complex.[7][8] For
the synthesis of 4-Methoxy-4'-nitrobiphenyl, the logical disconnection points to 4-
methoxyphenylboronic acid and a 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-
bromonitrobenzene) as the coupling partners.

Why this choice?

» Reactivity: Aryl iodides are generally more reactive than bromides in the oxidative addition
step, often leading to faster reactions and higher yields.

o Functional Group Tolerance: The Palladium catalyst system is tolerant of both the electron-
donating methoxy group and the electron-withdrawing nitro group, preventing unwanted side
reactions. This is a significant advantage over harsher coupling methods.

o Self-Validation: The progress of the reaction can be easily monitored by Thin-Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the
consumption of the starting materials and the appearance of the higher Rf product. The
purity of the final product is readily confirmed by NMR spectroscopy and melting point
analysis.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for the synthesis.
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Caption: Workflow for the Suzuki-Miyaura synthesis of 4-Methoxy-4'-nitrobiphenyl.
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Detailed Step-by-Step Protocol

This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling
methodologies.[7][9]

o Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and
condenser, add 4-iodonitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv),
and potassium phosphate (K3POa, 2.0 equiv).

o Catalyst Addition: Add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (1-3 mol%).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
Repeat this cycle three times to ensure an oxygen-free environment.

e Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1
ratio), via syringe. Degassing is crucial as oxygen can deactivate the palladium catalyst.

o Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction's
progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is
typically complete within 2-6 hours.

o Workup: After the reaction mixture has cooled to room temperature, dilute it with ethyl
acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

o Extraction: Extract the aqueous layer twice more with ethyl acetate.

e Washing: Combine the organic layers and wash sequentially with water and then with a
saturated sodium chloride solution (brine). This removes the base and other water-soluble
impurities.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure 4-
Methoxy-4'-nitrobiphenyl as a yellow solid.
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Spectroscopic Characterization

Unambiguous structural confirmation is achieved through spectroscopic analysis, primarily
Nuclear Magnetic Resonance (NMR).

Expected
'H NMR (400 _ _ L . .
Chemical Shift Multiplicity Integration Assignment
MHz, CDCls)
(3, ppm)
_ Protons ortho to -
Aromatic 8.25-8.30 Doublet 2H
NO2
Protons meta to -
Aromatic 7.68-7.75 Doublet 2H
NO2
) Protons ortho to -
Aromatic 7.55-7.62 Doublet 2H
OCHs
' Protons meta to -
Aromatic 6.98 - 7.05 Doublet 2H
OCHs
Methoxy ~3.88 Singlet 3H -OCHs
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Expected Chemical Shift (3,

13C NMR (100 MHz, CDCls) Assignment
ppm)

Aromatic ~160 C-OCHs

Aromatic ~147 C-NO2

Aromatic ~146 Quaternary C

Aromatic ~131 Quaternary C

Aromatic ~129 CH

Aromatic ~127 CH

Aromatic ~124 CH

Aromatic ~115 CH

Methoxy ~55.5 -OCHs

(Note: Expected shifts are
based on typical values for
substituted biphenyls and data

from similar syntheses[9][10])

Applications in Research and Drug Development

4-Methoxy-4'-nitrobiphenyl is not typically an end-product but rather a strategic intermediate
in multi-step syntheses.[2]

Synthetic Intermediate: Its primary value lies in the differential reactivity of its functional
groups. The nitro group can be readily reduced to an amine (-NHz) using various reducing
agents (e.g., SnClz, H2/Pd-C). This resulting 4-amino-4'-methoxybiphenyl is a key precursor
for synthesizing more complex molecules, including pharmaceuticals, dyes, and polymers.

Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry,
appearing in numerous approved drugs.[11] The ability to introduce an amine via the nitro
group allows for the subsequent formation of amides, sulfonamides, and other functionalities
essential for modulating biological activity and pharmacokinetic properties. While not a drug
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itself, it serves as a building block for creating libraries of novel compounds for screening.
[12]

o Material Science: Substituted biphenyls are foundational components of liquid crystals. The
rod-like shape and polarized nature of molecules like 4-Methoxy-4'-nitrobiphenyl are
prerequisites for forming liquid crystalline phases, although more complex structures are
typically required for practical applications.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling
4-Methoxy-4'-nitrobiphenyl. The information is based on data for the compound and related
aromatic nitro compounds.[13][14][15]

e Hazard Identification:

o

GHS Pictogram: GHS07 (Exclamation Mark)

[¢]

Signal Word: Warning

[¢]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

This substance may be carcinogenic to humans, and exposure should be minimized.[15]

[¢]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are
inspected prior to use.

o Respiratory Protection: Use only in a certified chemical fume hood. If handling large
guantities or if a fume hood is unavailable, a NIOSH/MSHA-approved respirator is
necessary.

o First Aid Measures:[14]
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[e]

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

o In Case of Skin Contact: Immediately wash the skin with plenty of soap and water.
Remove contaminated clothing.

o In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and
consult a physician.

o If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.

o Storage and Disposal:

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away
from incompatible materials like strong reducing agents.[15]

o Disposal: Dispose of contents/container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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